4-methyl-1-(3-nitrophenyl)-1H-imidazole
Description
4-Methyl-1-(3-nitrophenyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a methyl group at the 4-position of the imidazole ring and a 3-nitrophenyl group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and catalysis.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-methyl-1-(3-nitrophenyl)imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-3-2-4-10(5-9)13(14)15/h2-7H,1H3 |
InChI Key |
AZWQZQUHDKKSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Nitro Group Position : The 3-nitrophenyl substituent in the target compound contrasts with the 4-nitrophenyl group in , which may alter electronic interactions in biological systems .
- Ring Saturation : The 4,5-dihydro derivative () exhibits reduced aromaticity, likely decreasing conjugation and reactivity compared to the fully aromatic target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted using analogous structures.
Key Observations:
Research Findings and Implications
- Synthetic Flexibility : The target compound’s nitro and methyl groups allow for further functionalization, as seen in ’s trifluoromethyl analogue, which is explored for enhanced pharmacokinetics .
- Biological Trade-offs : While nitro groups enhance electron-withdrawing effects, they may also increase metabolic instability, as observed in ’s compound 1a .
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